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molecular formula C14H19NO2 B8727020 Phenylmethyl N-cyclopentylglycinate

Phenylmethyl N-cyclopentylglycinate

Cat. No. B8727020
M. Wt: 233.31 g/mol
InChI Key: SXPQNXBRILCALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700779

Procedure details

A solution of Benzyl-2-bromoacetate (3.30 ml, 20.0 mmol) in 20 mL CH2 Cl2 was added drop-wise to a solution of cyclopentylamine (8.60 g, 100 mmol) in 20 mL of CH2Cl2, with stirring at 0° C. On completion of the addition of benzyl-2-bromoacetate, the reaction was stirred at room temperature 17 hours. The organic solvent was removed in vacuo and the residue was taken up in ethyl acetate and washed with saturated Na2CO3 solution. The solution was extracted with 1N HCl . The aqueous layer was made basic with Na2CO3 and extracted with chloroform. The organic layer was dried (MgSO4) and evaporated. The residue was purified by silica gel flash column chromatography, eluting sequentially with hexane and hexane/ethyl acetate (1:1, v/v) to yield 2.3 g (50.0%) of the title compound as an oil. 1 H NMR (CDCl3) δ 6 1.25-1.85 (m, 9H); 3.0-3.12 (m, 1H); 3.43 (s, 2H); 5.15 (s, 2H); 7.27-7.42 (m, 5H); 13C NMR (CDCl3) δ 23.72, 32.71, 49.53, 59.03, 66.24, 128.1, 128.32, 135.42, 172.29.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:12])[CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCl.[CH:15]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16]1>C(Cl)Cl>[CH2:1]([O:8][C:9](=[O:12])[CH2:10][NH:20][CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CBr)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CBr)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
WASH
Type
WASH
Details
washed with saturated Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting sequentially with hexane and hexane/ethyl acetate (1:1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CNC1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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